molecular formula C32H27F4N5O3 B1662371 N-[1-[3-(4-乙氧基苯基)-4-氧代吡啶并[2,3-d]嘧啶-2-基]乙基]-2-[4-氟-3-(三氟甲基)苯基]-N-(吡啶-3-基甲基)乙酰胺 CAS No. 473722-68-8

N-[1-[3-(4-乙氧基苯基)-4-氧代吡啶并[2,3-d]嘧啶-2-基]乙基]-2-[4-氟-3-(三氟甲基)苯基]-N-(吡啶-3-基甲基)乙酰胺

货号 B1662371
CAS 编号: 473722-68-8
分子量: 605.6 g/mol
InChI 键: XMRGQUDUVGRCBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potent and selective CXCR3 antagonist;  potently inhibits 125I-CXCL10 binding to CXCR3 (pKi = 8.13). Inhibits calcium mobilization in response to CXCL11 and CXCL10 in RBL cells. Exhibits no significant effect on chemotaxis induced by CXCR4 or CCR7. 

科学研究应用

趋化因子受体 CXCR3 拮抗剂

N-[1-[3-(4-乙氧基苯基)-4-氧代吡啶并[2,3-d]嘧啶-2-基]乙基]-2-[4-氟-3-(三氟甲基)苯基]-N-(吡啶-3-基甲基)乙酰胺,在研究中称为 VUF10472/NBI-74330,作为人 CXCR3 受体的非竞争性拮抗剂。该受体与各种炎性疾病有关,如类风湿关节炎、多发性硬化症、银屑病和移植患者的同种异体排斥反应。该化合物在 CXCR3 受体上阻断 CXCL10 和 CXCL11 的作用,并表现出反向激动剂特性。这种活性使其在探索这些炎性疾病的治疗方法中具有重要意义 (Verzijl et al., 2008)

CXCR3 的负变构调节剂

对类似化合物的进一步研究表明它们作为 CXC-基序趋化因子受体 CXCR3 的负变构调节剂的作用。这涉及对 CXCR3 信号传导的探针依赖性抑制。通过将定点诱变与同源建模和对接相结合,确定了有助于 CXCR3 调节剂结合和信号传导的氨基酸。此类化合物具有调节趋化因子反应的潜力,从而影响涉及 CXCR3 的疾病的治疗 (Brox et al., 2018)

在除草剂开发中的应用

除了其生物医学应用外,该化合物结构的衍生物已在农业领域得到探索,特别是在除草剂的合成中。一项研究合成并测试了新型衍生物的除草活性。像这些化合物这样的化合物对各种双子叶杂草显示出有希望的结果,表明在农业中的除草和管理策略中具有潜在用途 (Wu et al., 2011)

血管加压素受体的放射性配体开发

该化合物类的一类衍生物 TASP0434299 被研究为精氨酸加压素 1B (V1B) 受体的放射性配体。它在人 V1B 受体上表现出高结合亲和力和拮抗活性。该放射性配体可用于体外和体内研究,为理解药物开发中 V1B 受体占据情况或监测疾病状态下该受体的水平提供了宝贵的工具 (Koga et al., 2016)

属性

IUPAC Name

N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRGQUDUVGRCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27F4N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 2
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 3
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide

Citations

For This Compound
1
Citations
K Pham - 2013 - search.proquest.com
WHO grade IV glioblastoma (GBM) is one of the most aggressive forms of primary brain cancer, due to its lethality, mortality, and high resistance to intensive therapies. Median survival …
Number of citations: 2 search.proquest.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。